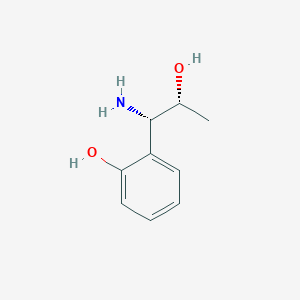![molecular formula C12H9N3O5 B15236116 2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid](/img/structure/B15236116.png)
2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid is a complex organic compound featuring a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid typically involves a copper(I)-catalyzed cascade reaction. This process starts with 3-diazoindolin-2-imines and 1,3,5-triazines, proceeding under mild conditions and tolerating a variety of functional groups . The reaction involves the formation of a copper–carbene intermediate and a formal [2 + 2 + 1] cycloaddition .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products
The major products formed from these reactions vary widely depending on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Its reactivity and stability might make it useful in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which 2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions could modulate biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiroindole: A related compound with a spirocyclic structure fused to an indole moiety.
Spirooxindole: Another similar compound with a spirocyclic structure fused to an oxindole moiety.
Uniqueness
2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid is unique due to its specific arrangement of functional groups and the presence of both an imidazolidine and indolin moiety
Propriétés
Formule moléculaire |
C12H9N3O5 |
|---|---|
Poids moléculaire |
275.22 g/mol |
Nom IUPAC |
2-(2,2',5'-trioxospiro[1H-indole-3,4'-imidazolidine]-1'-yl)acetic acid |
InChI |
InChI=1S/C12H9N3O5/c16-8(17)5-15-10(19)12(14-11(15)20)6-3-1-2-4-7(6)13-9(12)18/h1-4H,5H2,(H,13,18)(H,14,20)(H,16,17) |
Clé InChI |
UCWDAAQRAKIPPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3(C(=O)N2)C(=O)N(C(=O)N3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B15236064.png)



![1-(4-[(2-Fluorophenyl)methoxy]phenyl)ethan-1-amine](/img/structure/B15236083.png)

![6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236090.png)
![(1-Trityl-1H-pyrazolo[4,3-C]pyridin-3-YL)methanol](/img/structure/B15236092.png)


![(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236124.png)
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236128.png)

